

# (S)-Nicotine-d3 N-β-D-Glucuronide structure

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## Compound of Interest

Compound Name: (S)-Nicotine-d3 N-β-D-Glucuronide

Cat. No.: B1159058

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## Executive Summary

**(S)-Nicotine-d3 N-β-D-Glucuronide** is the stable isotope-labeled analog of the primary Phase II metabolite of nicotine. It serves as the definitive internal standard (IS) for the quantification of nicotine glucuronidation—a metabolic pathway critical for assessing UGT2B10 enzymatic activity and total nicotine clearance.

Unlike the oxidative metabolites (cotinine, trans-3'-hydroxycotinine) formed via CYP2A6, the N-glucuronidation pathway is non-oxidative and directly conjugates the pyridine nitrogen. This guide delineates the structural elucidation, thermodynamic stability, and LC-MS/MS quantification protocols for this zwitterionic quaternary ammonium conjugate.

## Structural Elucidation & Physicochemical Properties[1]

The structural integrity of **(S)-Nicotine-d3 N-β-D-Glucuronide** relies on three critical stereochemical and isotopic features: the maintenance of the natural (S)-nicotine chirality, the β-configuration of the glucuronic acid linkage, and the site-specific deuterium labeling.

## Chemical Structure Analysis

- Core Scaffold: (S)-Nicotine (3-[(2S)-1-methylpyrrolidin-2-yl]pyridine).
- Conjugation Site: The Pyridine Nitrogen (N1).
  - Note: Unlike many N-glucuronides that form on secondary amines (e.g., pyrrolidine), nicotine glucuronidation occurs exclusively at the aromatic pyridine nitrogen, creating a quaternary ammonium center.
- Glucuronide Configuration:  $\beta$ -D-Glucopyranosiduronic acid. The linkage is at the anomeric carbon (C1') of the glucuronic acid.
- Isotopic Labeling: d3-Methyl.[1] The deuterium atoms are located on the N-methyl group of the pyrrolidine ring ( ).

## Ionization State (Zwitterion vs. Cation)

At physiological pH (7.4), the compound exists primarily as a zwitterion (inner salt):

- Cationic Center: The pyridine nitrogen is permanently positively charged (quaternary ammonium).
- Anionic Center: The carboxylic acid of the glucuronide moiety (pKa ~3.5) is deprotonated ( ).

Molecular Formula (Neutral Zwitterion):

Exact Mass (Neutral): 341.18 Da

Property	Value	Notes
IUPAC Name	1-β-D-Glucopyranuronosyl-3- [(2S)-1-(methyl-d3)-2- pyrrolidinyl]pyridinium inner salt	
Molecular Weight	341.38 g/mol	Includes d3 isotopes
Monoisotopic Mass	341.1769 Da	Zwitterionic form
Solubility	Water, Methanol	Highly polar; insoluble in hexane/ether
pKa (Acid)	~3.5	Glucuronic acid carboxyl group
pKa (Base)	~8.0	Pyrrolidine nitrogen (tertiary amine)

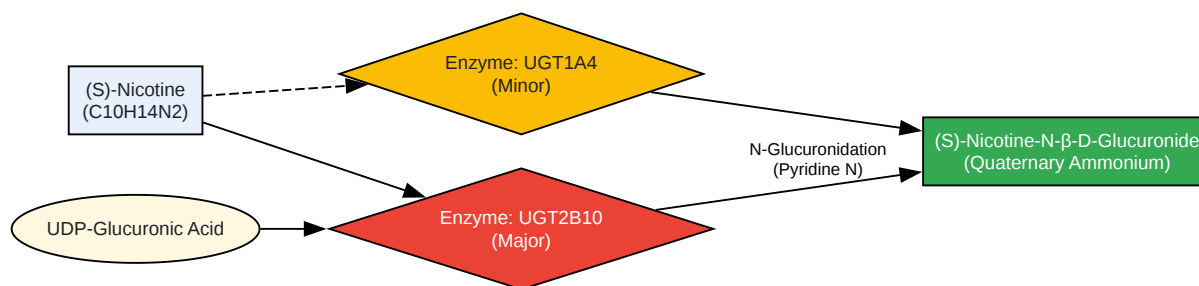
## Biosynthesis & Enzymology

Understanding the biological origin of the analyte is essential for interpreting assay results. The formation of Nicotine-N-Glucuronide is highly enzyme-specific.

### The UGT2B10 Pathway

While UGT1A4 contributes marginally, UGT2B10 is the high-affinity catalyst responsible for >90% of nicotine N-glucuronidation in the human liver.

- Mechanism: Direct transfer of glucuronic acid from UDP-glucuronic acid (UDP-GA) to the pyridine nitrogen.
- Polymorphism Impact: The UGT2B10 Asp67Tyr polymorphism significantly reduces glucuronidation capacity.<sup>[2]</sup> Researchers using this IS must account for inter-individual variability in clinical samples.



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Figure 1: Enzymatic pathway for the formation of Nicotine-N-Glucuronide.[3][4] UGT2B10 is the dominant catalyst.[2][5][6]

## Analytical Protocol: LC-MS/MS Quantification

The detection of **(S)-Nicotine-d<sub>3</sub> N-β-D-Glucuronide** requires specific attention to its polarity and fragmentation behavior.

### Mass Spectrometry (ESI+)

In positive Electrospray Ionization (ESI+), the zwitterion is protonated at the carboxyl group (or the pyrrolidine nitrogen if pH < 8), resulting in a net positive charge.

- Target Analyte: **(S)-Nicotine-d<sub>3</sub> N-β-D-Glucuronide**[3]
- Precursor Ion (Q1):m/z 342.2
  - Explanation: Neutral Zwitterion (341) + Proton (1) = 342.
- Product Ion (Q3):m/z 166.2
  - Mechanism:[7] Neutral loss of the glucuronic acid moiety (176 Da). The charge is retained on the protonated nicotine-d<sub>3</sub> core.

MRM Transition Table

Analyte	Precursor (m/z)	Product (m/z)	Collision Energy (eV)	Dwell Time (ms)
Nicotine-N-Gluc-d3 (IS)	342.2	166.2	25 - 30	50
Nicotine-N-Gluc (Target)	339.2	163.2	25 - 30	50

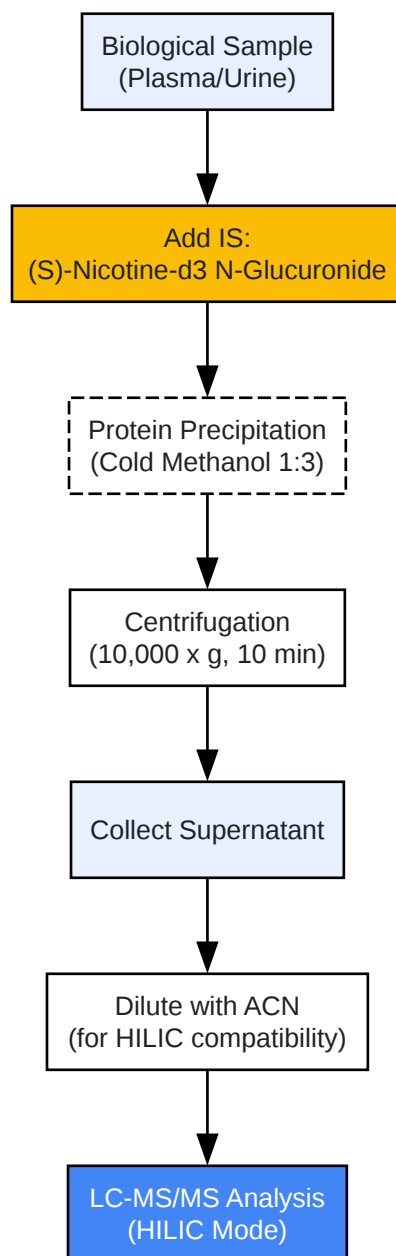
## Chromatographic Separation (HILIC vs. RP)

Due to the high polarity of the glucuronide, standard C18 Reverse Phase (RP) chromatography often yields poor retention (elution in the void volume).

- Recommended Method: HILIC (Hydrophilic Interaction Liquid Chromatography).<sup>[8]</sup>
- Column: Silica or Amide-based HILIC column (e.g., Waters XBridge Amide).
- Mobile Phase:
  - A: 10 mM Ammonium Formate in Water (pH 3.5).
  - B: Acetonitrile.<sup>[8]</sup>
- Elution Profile: The glucuronide will elute after the parent nicotine in HILIC mode, providing superior separation from matrix suppressors.

## Sample Preparation Workflow

Direct injection of urine is possible but risks source contamination. Protein precipitation (PPT) is preferred for plasma.



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Figure 2: Optimized sample preparation workflow for HILIC-MS/MS analysis.

## Stability & Handling

Critical Warning: N-glucuronides are susceptible to hydrolysis.

- pH Sensitivity: Avoid highly acidic (< pH 2) or highly basic (> pH 10) conditions during extraction. The N-glycosidic bond is labile.

- Thermal Stability: Store stock solutions at -80°C. Avoid repeated freeze-thaw cycles.
- Enzymatic Hydrolysis: If total nicotine is required, samples must be treated with -glucuronidase.[1][9] However, for direct quantification of the glucuronide, enzyme inhibitors (e.g., saccharolactone) should not be necessary unless the matrix has high endogenous -glucuronidase activity (rare in plasma/urine compared to tissues).

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